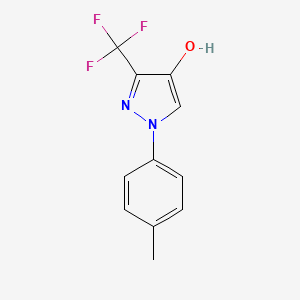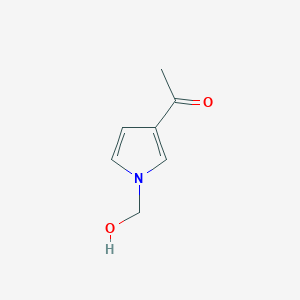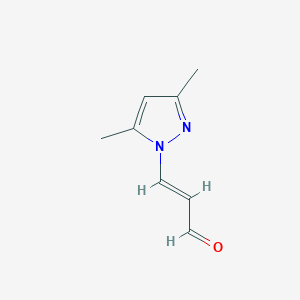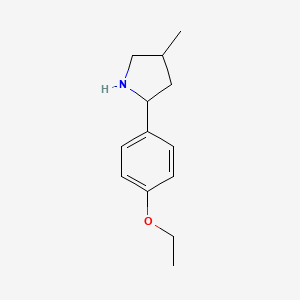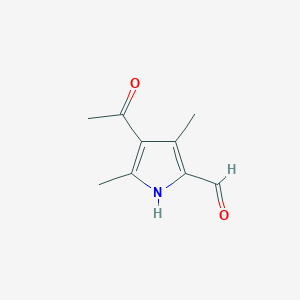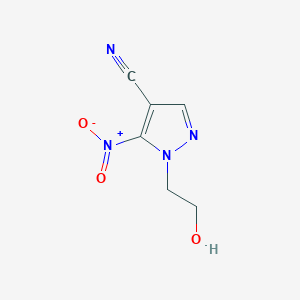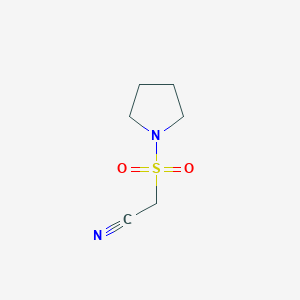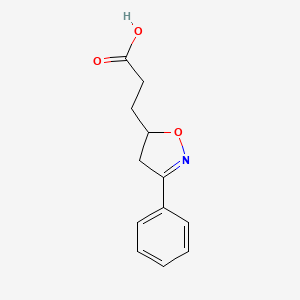
3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid typically involves a 1,3-dipolar cycloaddition reaction. This reaction can be carried out using hydroxyimoyl halides and dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of chloramine-T as an oxidizing agent to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave irradiation has also been used to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like chloramine-T.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T.
Reducing Agents: Sodium borohydride (NaBH₄).
Basic Conditions: Sodium bicarbonate (NaHCO₃) at ambient temperature.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities depending on the substituents attached to the isoxazole ring .
Applications De Recherche Scientifique
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β by interfering with their signaling pathways . This immunomodulatory effect makes it a potential candidate for the treatment of inflammatory diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole .
- 3,5-Disubstituted isoxazole ether-linked isoxazolines .
- 3,5-Disubstituted pyrazole ether-linked isoxazolines .
Uniqueness
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives . Its ability to modulate immune responses and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
855601-66-0 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c14-12(15)7-6-10-8-11(13-16-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |
Clé InChI |
SJBVKUJIFJOHKO-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC=CC=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


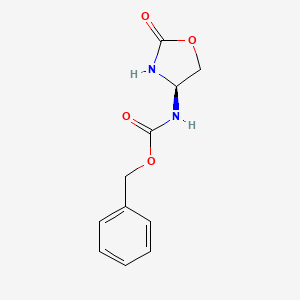
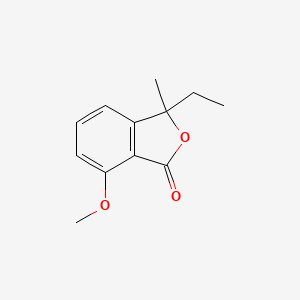
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)

![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)

